molecular formula C3H10N2O2S B112968 3-Aminopropane-1-sulfonamide CAS No. 74494-51-2

3-Aminopropane-1-sulfonamide

Cat. No.: B112968
CAS No.: 74494-51-2
M. Wt: 138.19 g/mol
InChI Key: SNGRYJSFEVUFBF-UHFFFAOYSA-N
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Description

3-Aminopropane-1-sulfonamide is an organic compound with the molecular formula C3H10N2O2S It is a sulfonamide derivative, characterized by the presence of an amino group (-NH2) and a sulfonamide group (-SO2NH2) attached to a propane backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of sulfonamides . The reaction conditions typically include the use of a copper catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidative coupling methods but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-aminopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGRYJSFEVUFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropane-1-sulfonamide
Reactant of Route 2
3-Aminopropane-1-sulfonamide
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Reactant of Route 4
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3-Aminopropane-1-sulfonamide
Reactant of Route 5
3-Aminopropane-1-sulfonamide
Reactant of Route 6
3-Aminopropane-1-sulfonamide

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